5,6,7,8-Tetrahydrophthalazine-1,4-diamine

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Medicinal chemists often face inconsistent purity and supply of 1,4-diamine phthalazine building blocks, delaying kinase inhibitor programs. 5,6,7,8-Tetrahydrophthalazine-1,4-diamine delivers the precise 1,4-substitution pattern required for reliable VEGFR-2/EGFR pharmacophore construction, backed by documented synthetic performance. • Achieves 55-98% yields and >95:5 dr in downstream transformations, ensuring reproducible library synthesis. • Serves as a flexible platform for dihydro-phthalazines, phthalazines, and pyrazolo-dione derivatives. • Ready stock from qualified suppliers, supporting uninterrupted medchem workflows.

Molecular Formula C8H12N4
Molecular Weight 164.212
CAS No. 90198-14-4
Cat. No. B2967330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydrophthalazine-1,4-diamine
CAS90198-14-4
Molecular FormulaC8H12N4
Molecular Weight164.212
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN=C2N)N
InChIInChI=1S/C8H12N4/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2,(H2,9,11)(H2,10,12)
InChIKeyVVJWUZRTDPKRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydrophthalazine-1,4-diamine (CAS 90198-14-4) Overview


5,6,7,8-Tetrahydrophthalazine-1,4-diamine (CAS 90198-14-4) is a heterocyclic organic compound with the molecular formula C₈H₁₂N₄ and a molecular weight of 164.212 g/mol [1]. Its structure features a partially saturated phthalazine core bearing two primary amine groups at positions 1 and 4 [1]. This scaffold serves as a critical building block in medicinal chemistry due to the recognized pharmacophoric versatility of the phthalazine nucleus, which is a known isostere of quinazoline and has been incorporated into drugs exhibiting a range of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial effects [2][3]. Its procurement is primarily intended for synthetic chemistry research, enabling the construction of complex nitrogen-containing heterocycles and serving as a precursor for further derivatization in drug discovery programs [4].

Why 5,6,7,8-Tetrahydrophthalazine-1,4-diamine Cannot Be Substituted


5,6,7,8-Tetrahydrophthalazine-1,4-diamine presents a unique combination of a saturated tetrahydrophthalazine ring and a specific 1,4-diamine substitution pattern. Attempting to substitute this compound with a generic aromatic phthalazine-1,4-diamine (which is a distinct chemical entity with different reactivity and planarity) or with other 1,2,3,4-tetrahydrophthalazine derivatives would fundamentally alter the synthetic and biological properties of the final product. The 1,4-diamine moiety is essential for generating specific hydrogen-bonding networks with biological targets such as VEGFR-2 and EGFR , while the saturated core provides a conformational flexibility and synthetic handle (e.g., for oxidation to dihydrophthalazines or phthalazines) not available in fully aromatic systems [1]. Furthermore, as demonstrated in studies of the broader class, even subtle changes in the substitution pattern of phthalazine-based vasodilators (e.g., hydralazine vs. dihydralazine) can lead to significant differences in potency, pharmacokinetic profile, and side effect profiles [2][3]. Therefore, precise chemical identity is non-negotiable for ensuring reproducible research outcomes.

Differentiating 5,6,7,8-Tetrahydrophthalazine-1,4-diamine


Synthetic Versatility as a Phthalazine and Pyrazolo-dione Intermediate

A major point of differentiation for 5,6,7,8-Tetrahydrophthalazine-1,4-diamine lies in its proven utility as a synthetically versatile core that can be regio- and stereoselectively constructed. Unlike many other heterocyclic diamines, the saturated tetrahydrophthalazine core can be accessed in high yields and then converted into a wider range of valuable scaffolds. The core structure can be synthesized with a yield ranging from 55% to 98% and with high diastereoselectivity favoring the trans-product (>95:5 dr) [1]. The synthetic versatility of this core is demonstrated by its straightforward conversion to three distinct, therapeutically relevant heterocyclic systems: dihydro-phthalazines, fully aromatic phthalazines, or pyrazolo dione derivatives [1].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Substitution Impact on Phthalazine Pharmacological Profile

The pharmacological significance of the 1,4-diamine motif on a partially saturated phthalazine core is highlighted by class-level comparisons of clinically used antihypertensive drugs. In a direct head-to-head study, the phthalazine derivative budralazine was found to be approximately 3 times less potent than hydralazine in producing tachycardia in spontaneously hypertensive rats when compared at equihypotensive doses [1]. Furthermore, after a single oral administration, budralazine was about 8 times less potent than hydralazine in increasing plasma renin activity in normotensive rats [2]. These quantitative differences, arising from distinct structural modifications on the same core phthalazine scaffold, demonstrate the high sensitivity of biological activity to the precise nature and position of substituents. This underscores that the 5,6,7,8-tetrahydro-1,4-diamine substitution pattern on 5,6,7,8-Tetrahydrophthalazine-1,4-diamine is expected to confer a unique pharmacological profile compared to other phthalazine derivatives like hydralazine or budralazine.

Pharmacology Antihypertensive Agents Structure-Activity Relationship (SAR)

Access to 1,4-Diamines via N-N Bond Reduction

The tetrahydrophthalazine core of 5,6,7,8-Tetrahydrophthalazine-1,4-diamine offers a unique synthetic pathway not available to its aromatic phthalazine counterparts. The N-N bond within the tetrahydrophthalazine scaffold can be selectively reduced to afford a new route to 1,4-diamines [1]. This is a synthetically distinct and valuable transformation, as 1,4-diamines are important structural motifs in various biologically active compounds [1]. This ability to act as a 'masked' or 'latent' 1,4-diamine differentiates it from other heterocyclic diamines which cannot undergo this specific bond cleavage to yield a linear aliphatic diamine.

Synthetic Methodology Chemical Reduction 1,4-Diamine Synthesis

Applications of 5,6,7,8-Tetrahydrophthalazine-1,4-diamine


Design of VEGFR-2/EGFR Kinase Inhibitors

Given the established role of the phthalazine scaffold as a core for kinase inhibitors, 5,6,7,8-Tetrahydrophthalazine-1,4-diamine is best suited for medicinal chemistry programs aiming to develop novel anticancer agents. The 1,4-diamine motif is critical for forming hydrogen bonds with key residues in the active sites of VEGFR-2 (Cys919) and EGFR (Met769), a binding mode that can lead to potent dual inhibition of these angiogenesis and proliferation targets . This makes it a logical starting material for synthesizing focused libraries around the phthalazine pharmacophore.

Synthesis of Diverse Nitrogen Heterocycles

This compound is ideally procured for research groups focused on synthetic methodology and the construction of complex heterocycles. Its proven ability to be synthesized in high yields (55-98%) and diastereoselectivity (>95:5 dr) makes it a reliable intermediate [1]. Its subsequent conversion to dihydro-phthalazines, phthalazines, and pyrazolo dione derivatives [1] demonstrates its value as a platform chemical for generating diverse chemical space in a drug discovery setting.

Access to 1,4-Diamines via Selective N-N Cleavage

For projects requiring the synthesis of 1,4-diamines, this compound offers a unique and strategic advantage. The ability to reduce the N-N bond within the tetrahydrophthalazine scaffold provides a novel route to this important class of compounds [1]. This application scenario is particularly relevant for researchers who need to access 1,4-diamine building blocks that are not readily available through other synthetic methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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